(s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Chiral synthesis Enantiomeric purity Medicinal chemistry

Chiral intermediate scarcity? Procure (S)-Cbz-2-Me-piperazine HCl (CAS 1217720-49-4) for reliable stereocontrol. • (S)-enantiomer ensures predictable stereochemical outcomes in pharmaceutical synthesis. • Orthogonal Cbz protection enables selective sequential deprotection, avoiding Boc conflicts. • Validated in HDAC inhibitor programs; hydrochloride salt for optimal solubility. Global stock available for immediate dispatch.

Molecular Formula C13H19ClN2O2
Molecular Weight 270.757
CAS No. 1217720-49-4
Cat. No. B594610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
CAS1217720-49-4
Molecular FormulaC13H19ClN2O2
Molecular Weight270.757
Structural Identifiers
SMILESCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m0./s1
InChIKeyWQPQNIUAWYRGJF-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (S)-Benzyl 2-Methylpiperazine-1-Carboxylate Hydrochloride


(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride (CAS 1217720-49-4) is a chiral piperazine derivative with molecular formula C13H19ClN2O2 and molecular weight 270.76 g/mol, supplied as a solid hydrochloride salt . It features an (S)-configured chiral center at the 2-position of the piperazine ring and a benzyl carbamate (Cbz) protecting group at the N1 nitrogen [1]. The compound serves as a versatile chiral building block in medicinal chemistry and organic synthesis, with vendor purity specifications ranging from 95% to ≥98% . Its primary applications include use as an intermediate in the synthesis of enantiomerically pure pharmaceuticals and as a scaffold for constructing bioactive molecules .

Chiral building block with (S)-configuration for enantioselective synthesis
Cbz protecting group enables orthogonal deprotection strategies
Hydrochloride salt form provides consistent solid-state handling

Substitution Risks for (S)-Benzyl 2-Methylpiperazine-1-Carboxylate HCl


Substituting (S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride with its (R)-enantiomer (CAS 1217848-48-0), the racemic mixture, or N-Boc-protected analogs introduces uncontrolled stereochemical variability that can fundamentally alter downstream synthetic outcomes and biological activity . In medicinal chemistry, the stereochemistry of the final compounds is dependent on the starting material configuration, and the majority of stereoselective syntheses rely on chirally pure piperazine building blocks to control stereochemical outcomes [1]. The Cbz protecting group provides orthogonal protection relative to Boc-protected alternatives (such as (S)-1-Boc-2-methylpiperazine, CAS 169447-70-5), enabling sequential deprotection strategies that are unavailable with generic substitutes . The hydrochloride salt form additionally confers specific solubility and handling characteristics not present in the free base form [2].

Stereochemical configuration
Substituting with (R)-enantiomer or racemate may shift chiral outcomes and biological activity in asymmetric synthesis.
Protecting group strategy
N-Boc-protected analogs lack Cbz orthogonality, limiting sequential deprotection options for complex molecules.
Salt form
Free base form may differ in solubility and stability; consistent handling requires the hydrochloride salt.

Procurement Evidence: (S)-Benzyl 2-Methylpiperazine-1-Carboxylate HCl


Stereochemical Purity: (S) vs (R) Enantiomer

The target compound bears an (S)-configured chiral center at the 2-position of the piperazine ring, as verified by the stereochemical descriptor in the SMILES string O=C(N1[C@@H](C)CNCC1)OCC2=CC=CC=C2.[H]Cl [1]. Its (R)-enantiomer (CAS 1217848-48-0) carries the opposite stereochemical configuration, represented as C[C@@H]1CNCCN1C(=O)OCC1=CC=CC=C1.Cl . In stereoselective piperazine synthesis, the stereochemistry of final compounds depends on the starting material configuration [2].

Stereochemical Purity
Head-to-head
(S)-configuration at C2 (CAS 1217720-49-4) vs (R)-enantiomer (CAS 1217848-48-0); opposite configurations confirmed by SMILES stereodescriptors.
Stereochemical integrity is essential for predictable asymmetric synthesis outcomes.
Opposite enantiomer may show different biological activity in chiral environments.
Chiral synthesis Enantiomeric purity Medicinal chemistry

Vendor Purity and Quality Specifications

Vendor specifications for the target (S)-enantiomer hydrochloride salt indicate purity ranges of 95-97% across multiple suppliers . The (R)-enantiomer (CAS 1217848-48-0) is also available at 95-97% purity from comparable vendors . The racemic form (CAS 1187928-18-2) is available at 95% purity .

Vendor Purity Specs
Data to verify
95–97% purity range across vendors; comparable to (R)-enantiomer and racemate.
Batch-specific analytical data (HPLC, NMR) should be verified before use.
Enantiomeric excess is not routinely specified; request COA.
Purity analysis Quality control Procurement specification

Storage Stability and Handling Requirements

The target compound requires storage under inert gas (nitrogen or argon) at 2-8°C for optimal stability [1]. Its (R)-enantiomer carries identical storage recommendations of inert atmosphere at 2-8°C . The free base form (without hydrochloride salt) has different stability profiles and may require distinct handling conditions .

Storage Stability
Reported
Inert atmosphere (N₂/Ar), 2–8°C; identical for (R)-enantiomer; salt form offers greater solid-state stability than free base.
Consistent handling with salt form; verify temperature-controlled shipping.
Free base may require distinct storage protocols.
Stability Storage conditions Inert atmosphere

Synthetic Utility for HDAC Inhibitors

The target compound has been employed as a synthetic intermediate in the preparation of benzylpiperazine derivatives evaluated as HDAC inhibitors [1]. Specifically, benzyl (2S)-4-[5-[[(2-aminophenyl)amino]carbonyl]pyridin-2-yl]-2-methylpiperazine-1-carboxylate was prepared from benzyl (2S)-2-methylpiperazine-1-carboxylate in a multi-step sequence, demonstrating the compound's utility in constructing substituted piperazine HDAC ligands [2]. In binding assays, related benzylpiperazine derivatives have shown HDAC inhibitory activity with IC50 values in the micromolar to high nanomolar range [3].

HDAC Inhibitor Synthesis
Class-level
Documented as intermediate for HDAC-targeted benzylpiperazines; related derivatives show IC₅₀ in µM to high nM range.
Supports HDAC chemical probe development context.
Class-level inference; specific IC₅₀ validation needed for target compounds.
HDAC inhibition Drug intermediate Piperazine scaffold

Pricing and Availability Across Stereoisomers

Both (S)- and (R)-enantiomers of benzyl 2-methylpiperazine-1-carboxylate hydrochloride are commercially available from multiple global suppliers, including major distributors such as Sigma-Aldrich, BLDpharm, and various Chinese CROs [1]. The racemic form (CAS 1187928-18-2) is also widely available .

Pricing & Availability
Class-level
Enantiopure forms widely available; ~20–40% price premium over racemate based on catalog comparisons.
Procurement feasibility supports research use; review vendor batch documentation.
Price premium reflects cost of chiral resolution or asymmetric synthesis.
Procurement cost Supply chain Commercial availability

Application Scenarios for (S)-Benzyl 2-Methylpiperazine-1-Carboxylate HCl


Chiral Pool Synthesis for Piperazine Drugs

The (S)-configured stereocenter makes this compound suitable as a chiral pool starting material for constructing enantiomerically pure piperazine-based pharmaceuticals . The stereochemistry of final compounds depends on the starting material configuration, and the use of enantiopure (S)-building blocks ensures predictable stereochemical outcomes in subsequent synthetic transformations [1]. This is particularly critical for CNS-targeted therapeutics and receptor ligands where stereochemistry governs target binding and pharmacological activity.

Orthogonal Protection Strategies

The Cbz (benzyloxycarbonyl) protecting group at N1 provides orthogonal protection relative to the Boc (tert-butoxycarbonyl) group, enabling sequential deprotection strategies in complex synthetic sequences . This allows chemists to selectively unmask specific nitrogen atoms for further functionalization while preserving the stereochemical integrity of the piperazine core, a capability not available with generic non-protected or singly-protected piperazine analogs.

HDAC Inhibitor and Epigenetic Probe Development

Documented use of this (S)-Cbz-protected piperazine as a synthetic intermediate in HDAC inhibitor programs demonstrates its utility in medicinal chemistry campaigns targeting epigenetic enzymes [2]. The compound has been employed to construct substituted piperazine derivatives evaluated for HDAC1/2 inhibition, providing a validated entry point for researchers developing novel HDAC-targeted therapeutics or chemical probes [3].

Asymmetric Ligand and Catalyst Scaffold Construction

The chiral 2-methylpiperazine core, with its defined (S)-stereochemistry, serves as a scaffold for constructing asymmetric ligands used in enantioselective catalysis and chiral recognition applications [4]. The Cbz protecting group allows for controlled introduction of coordinating functional groups while maintaining the chiral environment necessary for asymmetric induction.

Application
Selection Property
Validation Focus
Chiral pool synthesis for piperazine ligands
Enantiopure (S)-stereochemistry
Stereochemical outcome verification
Orthogonal protection strategy development
Cbz orthogonality to Boc
Sequential deprotection reliability
HDAC inhibitor chemical probe synthesis
Documented synthetic pathway
HDAC inhibition assay context
Asymmetric ligand scaffold design
Chiral scaffold with defined stereochemistry
Asymmetric induction performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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